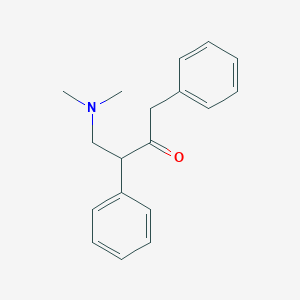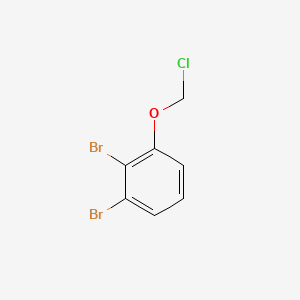
1,2-Dibromo-3-(chloromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, where two bromine atoms and one chloromethoxy group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-(chloromethoxy)benzene typically involves the bromination and chloromethoxylation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting dibromobenzene is then reacted with chloromethyl ether (ClCH2OCH3) under acidic conditions to introduce the chloromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-3-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Major Products Formed
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Oxidation: Formation of quinones or other oxidized benzene derivatives.
Reduction: Formation of debrominated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3-(chloromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and chloromethoxy groups can participate in various chemical pathways, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3-chlorobenzene: Similar structure but lacks the methoxy group.
1,2-Dibromo-4-(chloromethoxy)benzene: Similar structure with different substitution pattern.
1,3-Dibromo-2-(chloromethoxy)benzene: Similar structure with different substitution pattern.
Uniqueness
1,2-Dibromo-3-(chloromethoxy)benzene is unique due to the specific arrangement of bromine and chloromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
79042-71-0 |
|---|---|
Fórmula molecular |
C7H5Br2ClO |
Peso molecular |
300.37 g/mol |
Nombre IUPAC |
1,2-dibromo-3-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-2-1-3-6(7(5)9)11-4-10/h1-3H,4H2 |
Clave InChI |
IRVIPTZJKPKMGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)Br)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


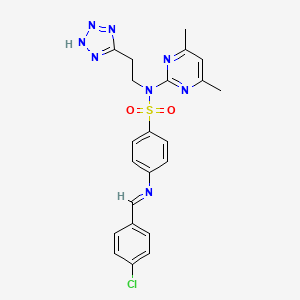
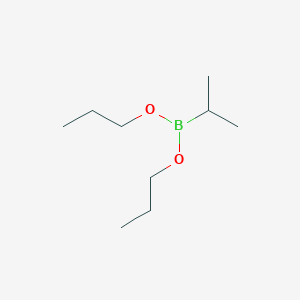
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
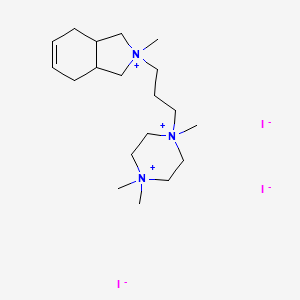

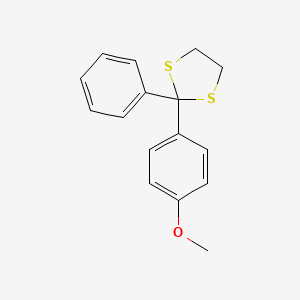

![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
